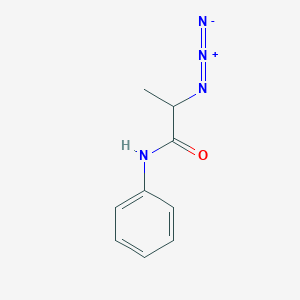

2-azido-N-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-azido-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-7(12-13-10)9(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNBDOKUHFUJCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azido N Phenylpropanamide and Analogues

Direct Azidation Routes to 2-Azido-N-phenylpropanamide

Direct azidation methods provide an efficient pathway to introduce the azide (B81097) group into a molecule. These routes often begin with readily available precursors, such as halogenated compounds, and can be achieved through nucleophilic substitution or catalyzed reactions.

A primary and straightforward method for the synthesis of this compound involves the nucleophilic substitution of a halogenated precursor. Specifically, 2-bromo-N-phenylpropanamide serves as an excellent substrate for this transformation. The reaction is typically carried out with an azide salt, such as sodium azide (NaN₃).

In many reported procedures, this compound is not isolated but is generated in situ and used immediately in a subsequent reaction step, such as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). sci-hub.boxasianpubs.org This approach is efficient as it bypasses intermediate purification steps. The synthesis involves stirring the bromo-precursor with sodium azide in a suitable solvent system, often a mixture of dimethylformamide (DMF) and water, which facilitates the dissolution of both the organic substrate and the inorganic azide salt. asianpubs.org

Table 1: Reaction Conditions for In-situ Generation of this compound

| Precursor | Reagents | Solvent | Temperature (°C) | Time | Reference |

|---|---|---|---|---|---|

| 2-Bromo-N-phenylpropanamide | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | 35-50 | 30 min | asianpubs.org |

| 2-Bromo-N-substituted propanamide | Sodium Azide (NaN₃) | DMF/Water | 25-40 | N/A (used in subsequent step) | sci-hub.box |

This method is highly effective for preparing 1,4-disubstituted 1,2,3-triazoles, where the in situ generated this compound readily reacts with various terminal alkynes in the presence of a copper(I) catalyst. sci-hub.boxasianpubs.org

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions for C-H bond functionalization, providing powerful tools for late-stage modifications of complex molecules. nih.gov Manganese-catalyzed azidation has emerged as a particularly effective method for converting aliphatic C-H bonds into the corresponding azides. nih.govacs.org

This strategy often utilizes a manganese catalyst, such as a manganese-salen or porphyrin complex, in the presence of an azide source (e.g., aqueous sodium azide) and an oxidant. mdpi.comunl.pt The reaction can efficiently target secondary, tertiary, and benzylic C-H bonds. nih.govacs.org For instance, a notable application is the manganese-catalyzed site- and enantioselective C-H azidation of indolines. acs.org While a direct manganese-catalyzed azidation of N-phenylpropanamide has not been extensively detailed, the principles of this methodology are applicable. The aliphatic C-H bonds at the second carbon of the propanamide backbone could potentially be targeted for direct azidation, offering an alternative route that avoids the need for pre-functionalized halogenated substrates.

The potential of this method for late-stage functionalization has been demonstrated through the successful azidation of various bioactive molecules, highlighting its operational simplicity and broad applicability. nih.gov

Precursor Role in Complex Molecular Architectures

The azide group in this compound makes it a versatile building block for constructing more complex molecules. Its ability to undergo highly specific and efficient reactions allows for the synthesis of a diverse range of functionalized derivatives.

This compound is an ideal precursor for creating elaborate molecular structures, primarily through two key transformations: cycloaddition reactions and reduction to amines.

The most prominent application is its use in CuAAC, or "click chemistry." As described previously, this compound, generated in situ from its bromo-precursor, reacts with terminal alkynes to yield 1,2,3-triazole-linked N-phenylpropanamide derivatives. sci-hub.boxasianpubs.org This reaction is highly regioselective, producing 1,4-disubstituted triazoles under mild conditions with excellent yields. This strategy has been used to synthesize libraries of novel compounds for various applications. sci-hub.box

Additionally, the azide group can be readily reduced to a primary amine. Common methods for this transformation include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with phosphines via the Staudinger reaction. nih.govdiva-portal.org This conversion of an α-azido amide to an α-amino amide is a fundamental step in the synthesis of peptides and other amine-containing molecules. For example, an analogue, (2S)-N-{(1R)-2-azido-1-[4-(2-methylpentyloxy)phenyl]ethyl}-2-phenylpropanamide, was reduced to the corresponding amine using 10% Pd/C under a hydrogen atmosphere. nih.gov

The α-carbon of this compound is a stereocenter, meaning the compound can exist as different enantiomers. The synthesis of enantiomerically pure α-chiral azides is of significant interest, as stereochemistry is crucial for the biological activity of many molecules. sioc-journal.cnrsc.org Several strategies have been developed for the stereoselective synthesis of α-azido amides and related structures.

One approach involves the catalytic enantioselective transformation of racemic precursors. For example, a method has been developed for converting racemic α-bromo ketones into chiral α-azido ketones with high enantioselectivity using a chiral quaternary salt as a phase-transfer catalyst. scispace.comacs.org This methodology could be adapted for α-bromo amide substrates.

Organocatalysis offers another powerful route. The combination of (S)-proline and a guanidinium (B1211019) salt has been shown to catalyze the aldol (B89426) reaction between azidoacetone (B8543425) and various aldehydes to produce α-azido-β-hydroxy methyl ketones with high diastereo- and enantioselectivity. nih.gov Such products can serve as chiral building blocks for more complex azido (B1232118) compounds.

Enzymatic resolution provides a biocatalytic pathway to chiral separation. The amidase activity and stereoselectivity of certain enzymes have been tested for the resolution of Cα-dialkylated α-azido amides, demonstrating the potential for biocatalysis in preparing enantiomerically pure compounds. thieme-connect.com Furthermore, the synthesis of enantiomerically pure 2,3-amino alcohols and vicinal diamines often proceeds through the regioselective ring-opening of chiral aziridines with an azide nucleophile, a strategy that establishes the stereochemistry of the final product. bioorg.org

Solid-Phase Synthesis Approaches for Azido-Containing Constructs (e.g., azido-peptides)

Solid-phase synthesis is a cornerstone technique for the assembly of peptides and oligonucleotides. The incorporation of azido-functionalized building blocks, such as α-azido acids, into these constructs has become a valuable strategy. nih.goviris-biotech.de

α-Azido acids have been utilized in solid-phase peptide synthesis (SPPS) for nearly two decades. nih.goviris-biotech.de They are advantageous because the small, non-bulky azide group can serve as a masked amino group. iris-biotech.de This is particularly useful for synthesizing complex peptides, facilitating difficult couplings, and reducing unwanted side reactions like diketopiperazine formation. iris-biotech.de The azide group is stable to common SPPS reagents, including piperidine (B6355638) used for Fmoc deprotection. iris-biotech.de

The introduction of the azide functionality onto a solid support or a growing peptide chain can be achieved through a diazo-transfer reaction. A safe and efficient reagent for this purpose is imidazole-1-sulfonyl azide hydrochloride. acs.orgnih.govresearchgate.net This reagent can convert a primary amine, such as the N-terminus of a peptide or an amine-functionalized resin, into an azide. acs.orgnih.gov Studies have optimized this reaction for various solid supports, including polystyrene and PEG-based resins. researchgate.netacs.org

Table 2: Conditions for Diazo-Transfer Reaction on Amine-Functionalized Resins

| Resin Type | Reagents | Solvent | Conversion Efficiency | Reference |

|---|---|---|---|---|

| Polystyrene (PS) | Imidazole-1-sulfonyl azide hydrochloride, DIEA | DMSO | Near quantitative | acs.org |

| NovaPEG | Imidazole-1-sulfonyl azide hydrochloride | Aqueous | Up to 98% | acs.orgnih.gov |

| PEG-PS (TG S NH₂) | Imidazole-1-sulfonyl azide hydrochloride, K₂CO₃ | Water | >90% | acs.org |

| Aminomethyl-ChemMatrix (PEG) | Imidazole-1-sulfonyl azide hydrochloride, K₂CO₃ | Water | >90% | acs.org |

These solid-phase methods enable the efficient synthesis of azido-peptides and other constructs, which can then be used in subsequent conjugations via click chemistry or other bioorthogonal reactions. researchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Azido N Phenylpropanamide

[3+2] Cycloaddition Reactions (Click Chemistry)

The azide (B81097) group in 2-azido-N-phenylpropanamide is a 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions, a cornerstone of "click chemistry." These reactions are known for their high efficiency, selectivity, and mild reaction conditions. biochempeg.cominterchim.fr

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Terminal Alkynes

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. nih.govorganic-chemistry.org This reaction proceeds at an accelerated rate, often 10⁷ to 10⁸ times faster than the uncatalyzed version, and is tolerant of a wide range of functional groups and reaction conditions, including aqueous environments over a broad pH range. organic-chemistry.org The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate. wiley-vch.de This intermediate then reacts with the azide, in this case, this compound, through a series of coordination and cyclization steps to yield the triazole product. nih.govwiley-vch.dewikipedia.org The use of copper(II) salts, such as copper(II) sulfate, in conjunction with a reducing agent like sodium ascorbate, is a common practice to generate the active copper(I) catalyst in situ. beilstein-journals.org Ligands can also play a crucial role in stabilizing the copper(I) catalyst and influencing the reaction rate. nih.gov

The table below summarizes the key aspects of the CuAAC reaction involving this compound.

| Feature | Description |

| Reactants | This compound, Terminal Alkyne |

| Catalyst | Copper(I) source (e.g., CuI, Cu(OAc)₂, or in situ generated from CuSO₄ and a reducing agent) beilstein-journals.orgmdpi.com |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Key Characteristics | High regioselectivity, mild reaction conditions, high yields, wide functional group tolerance nih.govorganic-chemistry.org |

| Mechanism | Involves the formation of a copper acetylide intermediate followed by coordination with the azide and subsequent cyclization. wiley-vch.de |

Strain-Promoted Azide-Alkyne Cycloaddition

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative to CuAAC, which is particularly advantageous in biological systems where copper toxicity is a concern. biochempeg.comresearchgate.netgoogle.com This reaction utilizes strained cyclooctynes, which possess high ring strain, to react with azides without the need for a metal catalyst. biochempeg.com The high reactivity of the strained alkyne is due to the significant release of ring strain in the transition state of the cycloaddition. researchgate.net While the reaction kinetics of SPAAC can be slower than CuAAC, the absence of a toxic metal catalyst makes it a valuable tool for bioconjugation and in vivo applications. The reaction of this compound with a strained cyclooctyne (B158145) would proceed under physiological conditions to form a stable triazole product. researchgate.net

The following table outlines the principal features of the SPAAC reaction.

| Feature | Description |

| Reactants | This compound, Strained Cyclooctyne (e.g., DIBO, BCN) researchgate.netnih.gov |

| Catalyst | None (metal-free) biochempeg.com |

| Product | Stable triazole |

| Key Characteristics | Biocompatible, no catalyst toxicity, proceeds under physiological conditions researchgate.net |

| Driving Force | Release of ring strain in the cyclooctyne |

Radical-Mediated Transformations

The azide group of this compound can also be a precursor to the highly reactive azidyl radical (N₃•), enabling a variety of radical-mediated transformations. rsc.org

Alkene Diazidation and Azidooxygenation Pathways

The azidyl radical, generated from an azide source, can add to alkenes to initiate difunctionalization reactions. rsc.org In alkene diazidation, the addition of an azidyl radical to an alkene forms a carbon-centered radical intermediate. nih.gov This intermediate is then trapped by another azide source to yield a vicinal diazide. nih.govnsf.gov This process can be mediated by various methods, including photochemical and electrochemical approaches, often employing metal catalysts like iron or manganese. nih.govnsf.govarkat-usa.org These methods offer mild reaction conditions and tolerate a broad range of functional groups. nih.govorganic-chemistry.org

Similarly, azidooxygenation involves the addition of an azidyl radical and an oxygen-centered radical across an alkene. arkat-usa.org This can be achieved, for example, by using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the source of the oxygen radical in conjunction with an azide source. nih.govcornell.edu Electrochemical methods have been developed where an electrochemically generated oxoammonium ion facilitates the formation of the azidyl radical from an azide via a charge-transfer complex. nih.gov

Below is a summary of these radical-mediated alkene transformations.

| Transformation | Description | Reagents/Conditions |

| Alkene Diazidation | Addition of two azide groups across an alkene double bond. | Azide source (e.g., TMSN₃), radical initiator (e.g., light, electricity), often with a metal catalyst (e.g., Fe, Mn). nih.govarkat-usa.org |

| Azidooxygenation | Addition of an azide group and an oxygen-containing group across an alkene double bond. | Azide source, oxygen radical source (e.g., TEMPO), often initiated electrochemically or with a chemical oxidant. arkat-usa.orgnih.gov |

Photochemically Initiated Azidyl Radical Reactions

Photolysis provides a clean and efficient method for generating azidyl radicals from azides. beilstein-journals.org Irradiation of this compound with UV light can lead to the homolytic cleavage of the C-N₃ bond, forming an azidyl radical and a carbon-centered radical. The azidyl radical is a highly reactive species that can participate in various subsequent reactions. rsc.orgnih.gov For instance, it can abstract a hydrogen atom or add to unsaturated systems. rsc.org The photochemical generation of azidyl radicals has been utilized in the synthesis of various nitrogen-containing compounds. beilstein-journals.org

Intramolecular Rearrangements and Cyclizations

Under certain conditions, this compound can undergo intramolecular reactions, leading to the formation of cyclic structures. These reactions often proceed through the formation of reactive intermediates like nitrenes or by the participation of the amide functionality.

Intramolecular cyclization can be promoted by the in situ generation of an iminium species under Vilsmeier conditions, which can then be attacked by the azide functionality to form nitrogen heterocycles. nih.gov Another possibility is an intramolecular Schmidt reaction, where the azide reacts with a proximate carbonyl group or its equivalent under acidic conditions. nih.gov The reduction of similar α-halo amides with reagents like lithium aluminum hydride has been shown to proceed through aziridine (B145994) intermediates, which can then undergo rearrangement. researchgate.net While specific studies on this compound are not detailed, the general principles of these reactions suggest potential pathways for its intramolecular transformations. For example, an iron-catalyzed reaction of α-azido-N-phenylamides has been shown to lead to intramolecular rearrangement. thieme-connect.de

The Curtius rearrangement, which involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, is a well-known reaction. akpcmahavidyalaya.orgbdu.ac.in Although this compound is not an acyl azide, related rearrangements involving migration to an electron-deficient nitrogen atom are a fundamental concept in the chemistry of azides. akpcmahavidyalaya.org

Schmidt Reaction Derivatives and Azidohydrin Intermediates

The Schmidt reaction, a classic acid-catalyzed transformation, traditionally involves the reaction of hydrazoic acid with carbonyl compounds, alkenes, or tertiary alcohols to yield amines, amides, or nitriles. organic-chemistry.org The scope of this reaction has been expanded to include alkyl azides, which can react with carbonyls through a similar mechanistic framework. nih.gov In these reactions, an acid-activated carbonyl compound undergoes nucleophilic attack by the alkyl azide. nih.gov

This addition leads to the formation of a critical azidohydrin intermediate. organic-chemistry.orgnih.govwikipedia.org This intermediate is key to the subsequent rearrangement. Following its formation, the azidohydrin undergoes dehydration to form a diazoiminium ion, which then rearranges. wikipedia.org During this rearrangement, one of the alkyl or aryl groups on the original carbonyl carbon migrates to the nitrogen atom, leading to the expulsion of dinitrogen (N₂) gas and the formation of a nitrilium intermediate. wikipedia.org This intermediate is then attacked by water and tautomerizes to yield the final amide product. wikipedia.orgyoutube.com

In the context of α-azido amides like this compound, intramolecular versions of the Schmidt reaction are particularly relevant. For instance, the acid-promoted reaction of an azido-aldehyde can proceed via a cyclic azidohydrin intermediate. nih.gov The fate of this intermediate—whether it leads to a lactam (via hydride migration) or a formamide (B127407) (via C-C bond migration)—is often dictated by ring strain and stereoelectronic factors in the transition state. nih.gov Studies on γ-azidoalkyl aldehydes show they readily form a 5-membered cyclic azidohydrin. nih.gov In contrast, the formation of a strained 4-membered cyclic azidohydrin from a β-azido aldehyde is considered less favorable. nih.gov

Table 1: Products from Intramolecular Schmidt Reactions of Azido (B1232118) Aldehydes

| Reactant Type | Acid Catalyst | Primary Product(s) | Plausible Intermediate | Ref |

|---|---|---|---|---|

| γ-Azidoalkyl aldehyde | Protic or Lewis Acid (e.g., TiCl₄) | Lactam | 5-membered cyclic azidohydrin | nih.gov |

| δ-Azidoalkyl aldehyde | Protic or Lewis Acid (e.g., TiCl₄) | Formamide | 6-membered cyclic azidohydrin | nih.gov |

| β-Azidoalkyl aldehyde | Protic or Lewis Acid (e.g., TiCl₄) | No tractable products detected | 4-membered cyclic azidohydrin (unfavored) | nih.gov |

Rearrangement during Reductive Processes of Related Propanamides (e.g., Aziridine formation and ring-opening)

The reduction of α-substituted propanamides can proceed through complex pathways involving rearrangements. A pertinent example is the reduction of 2-chloro-N-phenylpropanamide with lithium aluminium hydride (LiAlH₄). researchgate.net This reaction does not simply yield the corresponding amine but produces a near-equal mixture of N-propylaniline and its rearranged isomer, N-isopropylaniline. researchgate.net

This product distribution is explained by the formation of a 2-methyl-N-phenylaziridine intermediate. researchgate.net The reduction of 2-chloro-N-phenylpropanamide with a limited amount of LiAlH₄ allows for the isolation of this aziridine, confirming its role in the reaction pathway. researchgate.net The subsequent reduction of the isolated 2-methyl-N-phenylaziridine itself proceeds non-regioselectively, yielding the same mixture of propyl- and isopropylanilines. researchgate.net This indicates that the aziridine ring is opened by hydride attack at both the C2 and C3 positions. researchgate.netillinois.edu

The formation of the amine products from the aziridine is significantly slower than its formation from the parent 2-chloropropanamide. researchgate.net This suggests that Lewis acid catalysis, likely by aluminium chlorohydride species generated in situ, facilitates the ring-opening of the aziridine intermediate. researchgate.net This catalytic effect also appears to influence the regioselectivity, increasing the relative yield of the N-propylaniline product. researchgate.net Given the structural similarity, the reduction of this compound is expected to follow a comparable pathway, where initial reduction of the azido group leads to an amine that can intramolecularly displace a leaving group or, more directly, form an aziridine intermediate that subsequently undergoes rearrangement upon ring-opening. researchgate.netmasterorganicchemistry.com The aziridination of olefins via nitrene transfer is a well-established method for forming these three-membered rings. researchgate.netnih.govnih.gov

Table 2: Products from the Reductive Rearrangement of 2-Chloro-N-phenylpropanamide

| Reactant | Reducing Agent | Key Intermediate | Final Products | Product Ratio (approx.) | Ref |

|---|---|---|---|---|---|

| 2-Chloro-N-phenylpropanamide | LiAlH₄ | 2-Methyl-N-phenylaziridine | N-Propylaniline & N-Isopropylaniline | 1 : 1 | researchgate.net |

| 2-Methyl-N-phenylaziridine | LiAlH₄ | - | N-Propylaniline & N-Isopropylaniline | 1 : 1 | researchgate.net |

Nucleophilic and Electrophilic Pathways of the Azido Group

The azido group (-N₃) exhibits dual reactivity, capable of acting through both nucleophilic and electrophilic pathways depending on the reaction partner and conditions. masterorganicchemistry.comnih.gov

Nucleophilic Pathways: The terminal nitrogen atoms of the azide possess lone pairs of electrons, making the group a potent nucleophile. masterorganicchemistry.com The azide ion is recognized as an excellent nucleophile, often used in Sₙ2 reactions to introduce the azido functionality onto an alkyl halide or sulfonate. masterorganicchemistry.com It also participates in nucleophilic acyl substitution with acid chlorides to form acyl azides and in the ring-opening of epoxides. masterorganicchemistry.comnih.gov In a molecule like this compound, this inherent nucleophilicity allows the azido group to react with a variety of electrophiles, most notably in 1,3-dipolar cycloaddition reactions (e.g., Huisgen cycloaddition) with alkynes or alkenes to form triazoles.

Electrophilic Pathways: Conversely, the azido group can react as an electrophile. This is evident in its reduction to a primary amine by nucleophilic reagents such as hydrides (from LiAlH₄) or phosphines (in the Staudinger reaction). researchgate.netmasterorganicchemistry.com Furthermore, azides can serve as precursors to highly electrophilic nitrene intermediates upon thermolysis or photolysis, which involves the extrusion of N₂ gas. nih.gov These nitrenes can then undergo a variety of transformations, including insertion into C-H bonds or, relevant to the processes discussed above, addition to olefins to generate aziridines. researchgate.netnih.gov The acid-catalyzed Schmidt reaction also showcases the electrophilic nature of the azido group, where it attacks a protonated carbonyl, but the subsequent rearrangement involves the azide moiety as a leaving group. nih.govwikipedia.org

Table 3: Summary of Nucleophilic and Electrophilic Reactivity of the Azido Group

| Reactivity Type | Reaction Class | Reactant Partner | Product Type | Ref |

|---|---|---|---|---|

| Nucleophilic | 1,3-Dipolar Cycloaddition | Alkyne/Alkene | Triazole/Triazoline | - |

| Nucleophilic | Sₙ2 Reaction | Alkyl Halide | Alkyl Azide | masterorganicchemistry.com |

| Nucleophilic | Epoxide Ring-Opening | Epoxide | β-Azido Alcohol | masterorganicchemistry.com |

| Electrophilic | Reduction | LiAlH₄, H₂/Catalyst | Primary Amine | researchgate.netmasterorganicchemistry.com |

| Electrophilic | Staudinger Reaction | Phosphine (B1218219) (e.g., PPh₃) | Aza-ylide / Amine | - |

| Electrophilic | Nitrene Formation | Heat or Light | Aziridine (from olefin) | nih.gov |

| Electrophilic | Schmidt Reaction | Acid-activated Carbonyl | Amide/Nitrile | nih.govwikipedia.org |

Applications in Advanced Organic Synthesis

Building Blocks for Heterocyclic Systems

The azide (B81097) moiety in 2-azido-N-phenylpropanamide is a powerful precursor for the synthesis of nitrogen-containing heterocyclic compounds. This is primarily achieved through cycloaddition reactions where the azide acts as a 1,3-dipole.

The most prominent application of organic azides is in the synthesis of 1,2,3-triazole frameworks via the Huisgen 1,3-dipolar cycloaddition. The development of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made this transformation exceptionally efficient and regioselective. In this reaction, an azide reacts specifically with a terminal alkyne to yield a 1,4-disubstituted 1,2,3-triazole.

The reaction is valued for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it a robust method in organic synthesis. While specific studies detailing the use of this compound in CuAAC are not extensively documented, its structural features make it an ideal substrate for such reactions. A closely related compound, 2-azido-N-phenylacetamide, has been successfully used in CuAAC reactions, demonstrating the reactivity of this class of molecules. The process involves the formation of a copper-acetylide intermediate which then reacts with the azide, like this compound, to form the stable triazole ring.

| Reaction Type | Reactants | Product | Key Features |

|---|---|---|---|

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic Azide (e.g., this compound) + Terminal Alkyne | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, high yield, part of "click chemistry". |

Beyond triazoles, the azide group of this compound can be used to synthesize other important nitrogen-containing heterocycles. For instance, azides are common starting materials for the synthesis of tetrazoles. This can be achieved through a [3+2] cycloaddition reaction between an organic azide and a nitrile, often catalyzed by zinc or other Lewis acids.

Furthermore, organic azides are versatile components in multicomponent reactions (MCRs), which allow for the construction of complex heterocyclic scaffolds in a single step. peptide.com The unique reactivity of the azide group enables its participation in cascade reactions to form a variety of heterocyclic systems. These reactions are highly atom-economical and provide rapid access to molecular diversity.

Functionalization of Biomolecules and Bioconjugation

The azide group is a key functional handle in bioconjugation due to its bioorthogonal nature—it does not react with most functional groups found in biological systems. This allows for the specific chemical modification of biomolecules in complex environments.

Azido-functionalized amino acids are valuable tools in peptide synthesis and modification. peptide.com These unnatural amino acids can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The azide group remains inert during the synthesis and deprotection steps. peptide.com Post-synthesis, the azide serves as a handle for modification via click chemistry.

This strategy is widely used to create macrocyclic "stapled" peptides. A peptide chain is synthesized with an azido-containing amino acid and an alkyne-containing amino acid at specific positions. An intramolecular CuAAC reaction is then used to form a triazole bridge, "stapling" the peptide into a constrained helical conformation. peptide.com This stapling can enhance the peptide's stability against proteolysis, improve its cell permeability, and lock it into a bioactive conformation. Azido (B1232118) amino acids like azidolysine are commonly used for this purpose. researchgate.net

| Application | Methodology | Purpose | Example Building Block |

|---|---|---|---|

| Peptide Modification | Incorporation of an azido amino acid followed by CuAAC. | Attaching labels, tags, or other molecules. | Fmoc-Lys(N3)-OH |

| Macrocyclic 'Stapled' Peptides | Intramolecular CuAAC between an azido amino acid and an alkyne amino acid in the same peptide chain. | Increase stability, cell permeability, and enforce a specific conformation. | Azido- and propargyl-functionalized alanines. peptide.com |

Site-specific labeling of proteins is crucial for studying their structure and function. A powerful technique involves the genetic incorporation of an unnatural amino acid containing an azide group, such as p-azido-L-phenylalanine (azidoF), into a protein at a specific site. nih.govnih.govjove.com This is achieved using amber codon suppression technology.

This method has been particularly useful for studying G Protein-Coupled Receptors (GPCRs), a large family of membrane proteins that are important drug targets. nih.govnih.gov Once the azido amino acid is incorporated into a specific location within the GPCR, a fluorescent probe, or another reporter molecule modified with an alkyne group can be attached via click chemistry. nih.gov This allows for precise, site-specific labeling of the receptor, enabling detailed studies of receptor dynamics, ligand binding, and conformational changes associated with receptor activation. nih.govjove.com The azido group's small size and inertness ensure that it minimally perturbs the protein's structure and function before the labeling reaction. jove.com

Precursors for Specialized Chemical Materials

The reactivity of the azide group also makes molecules like this compound valuable as precursors or monomers for the synthesis of specialized polymers. Azide-alkyne polyaddition reactions, which are extensions of the CuAAC click reaction, can be used to create poly(1,2,3-triazole)s. mdpi.com

These polymers possess unique properties conferred by the high density of nitrogen-rich triazole rings in their backbone. These properties can include enhanced thermal stability, adhesive characteristics, and specific ion-coordinating abilities. By using bifunctional monomers containing two azide groups or an azide and an alkyne group, linear or cross-linked polymer networks can be synthesized. mdpi.com This approach allows for the creation of functional materials with tailored properties for a variety of applications, from advanced coatings to drug delivery systems. nih.gov

Theoretical and Computational Chemistry of 2 Azido N Phenylpropanamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic properties of 2-azido-N-phenylpropanamide. scispace.com Methods such as the B3LYP functional combined with a basis set like 6-31G+(d,p) or 6-311+G(d,p) are commonly used to optimize the ground-state molecular geometry and compute various chemical parameters. nih.govdergipark.org.trnih.gov These calculations provide a foundational understanding of the molecule's stability, electronic distribution, and potential for chemical transformations. scispace.com

The electronic structure of a molecule is intimately linked to its chemical behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for this analysis. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. dergipark.org.tr The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key descriptor of chemical reactivity, kinetic stability, and polarizability. dergipark.org.trnih.gov A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, indicating that the molecule can be more easily excited. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich azide (B81097) group and the phenyl ring, while the LUMO would likely be distributed across the electron-accepting propanamide backbone. The calculated energies of these orbitals allow for the determination of global reactivity descriptors.

Table 1: Representative Frontier Molecular Orbital Data

Illustrative data for this compound as would be calculated using DFT/B3LYP methods.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.65 | Energy difference indicating chemical reactivity and stability |

From the HOMO and LUMO energies, several quantum chemical parameters, known as reactivity descriptors, can be calculated to predict the molecule's behavior in chemical reactions. mdpi.comnih.gov These descriptors provide quantitative measures of reactivity and selectivity. mdpi.com

Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as μ² / 2η. nih.gov

Table 2: Calculated Global Reactivity Descriptors

Illustrative data derived from HOMO-LUMO energies for this compound.

| Descriptor | Calculated Value (eV) | Interpretation |

|---|---|---|

| Chemical Hardness (η) | 2.825 | Indicates moderate stability |

| Chemical Potential (μ) | -4.025 | Describes the tendency of electrons to escape |

| Electrophilicity Index (ω) | 2.858 | Measures the capacity to act as an electrophile |

In addition to these global descriptors, Molecular Electrostatic Potential (MEP) maps are used to visualize the electron density distribution and predict reactive sites for both electrophilic and nucleophilic attack. dergipark.org.tr For this compound, the MEP would show negative potential (red/yellow regions), indicating nucleophilic sites, around the terminal nitrogen atoms of the azide group and the carbonyl oxygen. Conversely, positive potential (blue regions) would be located around the amide hydrogen, highlighting it as a potential electrophilic site. dergipark.org.tr

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, particularly for pericyclic reactions like the 1,3-dipolar cycloadditions characteristic of the azide group. nih.gov DFT calculations can be used to map the potential energy surface of a reaction, locating transition states and intermediates. researchgate.net This allows for the calculation of activation energies, which are critical for understanding reaction rates and regioselectivity. nih.gov

For this compound, a primary reaction of interest would be its cycloaddition with alkynes or alkenes (a Huisgen cycloaddition). researchgate.net Computational studies on analogous compounds like phenyl azide show that these reactions are often concerted but asynchronous. researchgate.net The distortion/interaction model can be applied to analyze the activation barrier, partitioning it into the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. researchgate.netnih.gov Such analyses provide deep insight into how the electronic nature and strain of the reactants influence reactivity. nih.gov

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are governed by rotations around its single bonds. Conformational analysis, performed computationally by systematically rotating dihedral angles and calculating the corresponding energies, can identify the most stable conformers and the energy barriers between them. researchgate.net

A key feature of this compound is its potential for intramolecular hydrogen bonding. An interaction between the amide N-H group (donor) and one of the nitrogen atoms of the azide group or the carbonyl oxygen (acceptor) could significantly stabilize certain conformations. researchgate.net The existence and strength of such interactions can be evaluated using methods like Natural Bond Orbital (NBO) analysis. nih.gov NBO analysis quantifies the charge transfer from the lone pair of the hydrogen bond acceptor to the antibonding orbital of the donor, providing a measure of the interaction's stabilizing energy. researchgate.net Understanding these intramolecular forces is crucial as they dictate the molecule's preferred shape, which in turn influences its intermolecular interactions and biological activity. nih.gov

Molecular Dynamics Simulations and Docking Studies Relevant to Functionalized Derivatives

While quantum chemical calculations describe the properties of an isolated molecule, molecular docking and molecular dynamics (MD) simulations are used to study how functionalized derivatives of this compound might interact with biological macromolecules, such as enzymes or receptors. mdpi.com

Molecular Docking is a computational technique used to predict the preferred binding orientation of a ligand within a protein's active site. nih.govnih.gov This method scores different poses based on factors like shape complementarity and intermolecular forces, identifying the most likely binding mode. mdpi.com

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. frontiersin.org Starting from a docked pose, an MD simulation calculates the atomic motions, revealing the stability of the interaction and conformational changes in both the ligand and the protein. mdpi.complos.org These simulations, often run for microseconds, allow for a more realistic assessment of the binding stability in a solvated environment. mdpi.com Furthermore, data from MD trajectories can be used to calculate the binding free energy using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, which offers a more accurate estimation of binding affinity than docking scores alone. nih.govfrontiersin.org These techniques are vital in structure-based drug design for screening potential inhibitors and optimizing lead compounds. plos.org

Advanced Analytical Methodologies for Characterization of 2 Azido N Phenylpropanamide and Its Derivatives

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural characterization of 2-azido-N-phenylpropanamide, providing critical insights into its covalent framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, specific chemical shifts (δ) are predicted based on the electronic environment of each nucleus. The electron-withdrawing nature of the azido (B1232118) group significantly influences the chemical shifts of nearby protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the amide proton, the methine proton at the second carbon (C2), and the methyl protons. The methine proton, being directly attached to the carbon bearing the azido group, would appear as a quartet, shifted downfield due to the azide's electronegativity. The methyl protons would appear as a doublet due to coupling with the C2 proton. The aromatic protons would typically appear in the 7.0-8.0 ppm range, and the amide (N-H) proton would be a broad singlet. researchgate.netuobasrah.edu.iq

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. Key signals would include those for the carbonyl carbon of the amide, the carbons of the phenyl ring, the C2 carbon attached to the azido group, and the methyl carbon. The C2 carbon signal is expected to be significantly shifted due to the direct attachment of the nitrogen atom from the azido group. researchgate.netmdpi.com

| Technique | Assignment | Predicted Chemical Shift (ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | -CH₃ | ~1.5 - 1.7 | Doublet |

| -CH(N₃)- | ~4.0 - 4.5 | Quartet | |

| Aromatic -CH | ~7.1 - 7.6 | Multiplet | |

| Amide -NH | ~8.0 - 9.0 | Broad Singlet | |

| Solvent | CDCl₃ (7.26) or DMSO-d₆ (2.50) | Reference | |

| ¹³C NMR | -CH₃ | ~15 - 20 | - |

| -CH(N₃)- | ~60 - 65 | - | |

| Aromatic -C | ~120 - 140 | - | |

| Amide -C=O | ~170 - 175 | - | |

| Solvent | CDCl₃ (77.16) or DMSO-d₆ (39.52) | Reference |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. uobasrah.edu.iq The IR spectrum of this compound is dominated by a few characteristic absorption bands.

The most prominent and diagnostic feature is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) (N₃) group. This peak typically appears in the region of 2100-2150 cm⁻¹. researchgate.netresearchgate.net Other significant peaks include the N-H stretching vibration of the secondary amide, the C=O stretching of the amide carbonyl group, and C-H stretching from the aromatic and aliphatic parts of the molecule. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | ~3300 | Medium |

| Aromatic C-H Stretch | Phenyl group | ~3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Methyl/Methine | ~2980 - 2900 | Medium-Weak |

| N₃ Asymmetric Stretch | Azide | ~2100 | Strong, Sharp |

| C=O Stretch | Amide I | ~1660 | Strong |

| N-H Bend | Amide II | ~1540 | Medium |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenyl group and potentially the azide functionality.

The phenyl group exhibits characteristic absorptions around 250-270 nm due to π → π* transitions. The azide group itself has an absorption maximum in the deeper UV region, typically around 230 nm. The conjugation of the amide with the phenyl ring can also influence the position and intensity of these absorption bands. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also be used to deduce its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of the precise elemental formula. nih.govresearchgate.net Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass analyzers are often used to achieve this level of resolution. nih.gov

For this compound, the exact mass can be calculated from its molecular formula, C₉H₁₀N₄O.

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₁₀N₄O | [M+H]⁺ | 191.09274 |

| [M+Na]⁺ | 213.07468 | |

| [M-H]⁻ | 189.07819 |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) for Reaction Mixture Analysis

In the synthesis of this compound and its derivatives, complex reaction mixtures containing starting materials, intermediates, byproducts, and the final product are common. Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for analyzing such mixtures. LC separates the components of the mixture, which are then detected and identified by the mass spectrometer. rsc.orgrsc.org

The use of a Quadrupole Time-of-Flight (Q-TOF) mass analyzer offers significant advantages. Q-TOF instruments provide high resolution, mass accuracy, and the ability to perform tandem mass spectrometry (MS/MS). nih.gov In an LC-QTOF-MS analysis, the accurate mass of the eluting compounds can be determined, allowing for the generation of likely elemental formulas. Furthermore, by selecting a specific precursor ion and subjecting it to collision-induced dissociation (CID), a fragmentation spectrum (MS/MS) is generated. massbank.jp This fragmentation pattern provides valuable structural information, helping to distinguish between isomers and confirm the identity of compounds within the reaction mixture. This is particularly useful for monitoring reaction progress and identifying impurities. nih.gov

Green Chemistry Principles in the Research of 2 Azido N Phenylpropanamide

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.com Traditional synthetic routes for amides often suffer from poor atom economy due to the use of stoichiometric activating agents or coupling reagents, which generate significant amounts of waste. ucl.ac.ukmdpi.com For instance, preparing an amide via an acid chloride intermediate or using a carbodiimide (B86325) coupling agent results in byproducts that are not part of the final molecule, thus lowering the atom economy. walisongo.ac.id

A greener alternative is the direct catalytic amidation of a carboxylic acid with an amine, where the only byproduct is water. sciepub.commdpi.com This approach significantly increases the atom economy. Similarly, for the introduction of the azide (B81097) group, direct C-H azidation is superior to methods requiring pre-functionalization (e.g., converting a hydroxyl group to a leaving group), as it eliminates steps and reduces waste. nih.gov

The table below compares the theoretical atom economy for different hypothetical synthetic routes to 2-azido-N-phenylpropanamide, illustrating the advantages of greener methods.

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Route 1: Acid Chloride | 2-Azidopropanoyl chloride + Aniline | This compound | HCl | 83.7% |

| Route 2: SN2 Reaction | 2-Bromo-N-phenylpropanamide + Sodium Azide | This compound | Sodium Bromide | 65.1% |

| Route 3: Direct C-H Azidation | N-Phenylpropanamide + Azide Source (e.g., HN₃) | This compound | H₂ | 98.9% |

| Atom economy for C-H azidation is highly dependent on the specific reagents and catalyst system used; this represents an idealized transformation. |

Minimizing waste, a core tenet of green chemistry, is directly linked to atom economy. chembam.com By choosing reactions with high atom economy, the generation of byproducts is inherently reduced. Further waste reduction can be achieved through the use of catalytic rather than stoichiometric reagents, as catalysts are used in small amounts and can be recycled. nih.gov Protocols that are solvent-free or use flow chemistry procedures can also significantly minimize waste, leading to lower Environmental Factors (E-factors). rsc.org

Use of Safer Solvents and Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. skpharmteco.com Many traditional amide syntheses employ dipolar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or chlorinated solvents, which are now recognized as having significant health and environmental hazards. ucl.ac.uk Green chemistry encourages the replacement of these volatile organic compounds (VOCs) with safer, more sustainable alternatives. bohrium.com

Recent research has identified several "green solvents" suitable for amide bond formation. bohrium.com These include water, biomass-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), and other benign alternatives like propylene (B89431) carbonate. bohrium.comnih.gov Enzymatic catalysis, for example using Candida antarctica lipase (B570770) B (CALB), has been successfully employed for amide synthesis in green solvents, offering high yields and purity without the need for extensive purification. nih.gov

The following table summarizes some green solvent alternatives and their key advantages.

| Solvent | Source/Type | Key Advantages |

| Water | Universal | Non-toxic, non-flammable, inexpensive. bohrium.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass-derived | Higher boiling point than THF, lower toxicity. bohrium.com |

| Cyclopentyl methyl ether (CPME) | Organic | Low peroxide formation, high boiling point, easy recovery. nih.gov |

| Propylene Carbonate (PC) | Carbonate | Biodegradable, low toxicity, low vapor pressure. bohrium.com |

| p-Cymene | Biomass-derived | High boiling point, low toxicity. bohrium.com |

Adopting these solvents in the synthesis of this compound would significantly reduce the environmental footprint and improve the safety profile of the manufacturing process.

Energy Efficiency in Chemical Transformations

The third principle of green chemistry advocates for conducting synthetic methods at ambient temperature and pressure to minimize energy requirements. researchgate.net Energy-intensive processes, such as those requiring prolonged heating or cooling, contribute to higher costs and increased CO₂ emissions.

Catalytic processes are inherently more energy-efficient than stoichiometric or thermal methods because catalysts lower the activation energy of a reaction, allowing it to proceed under milder conditions. ucl.ac.uk For the synthesis of the amide bond in this compound, catalytic direct amidation can often be performed at lower temperatures than traditional thermal condensation methods. sciepub.com

Furthermore, integrating multiple reaction steps into a one-pot or tandem process can significantly enhance energy efficiency by eliminating the need for isolating and purifying intermediates, which involves energy-consuming work-up and solvent removal steps. A direct C-H azidation approach to synthesize this compound from N-phenylpropanamide exemplifies this principle by avoiding the separate steps of creating a leaving group. nih.gov Advanced techniques such as photochemical or electrochemical methods can also offer high energy efficiency, as they use light or electricity to drive reactions, often at room temperature. rsc.orgsci-hub.se

Sustainable Catalytic Approaches (e.g., Manganese-catalyzed azidation)

The development of sustainable catalytic methods is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient and recyclable catalysts. mdpi.com For the synthesis of this compound, catalysis can be applied to both the amide bond formation and the azidation step. Boric acid, for example, has been shown to be an effective and green catalyst for the direct amidation of carboxylic acids. sciepub.comresearchgate.net

A particularly innovative and sustainable approach for introducing the azide group is through manganese-catalyzed C-H azidation. nih.govacs.org Manganese is an earth-abundant and low-toxicity metal, making it a preferable alternative to catalysts based on precious or toxic heavy metals. rsc.org This method allows for the direct conversion of a C-H bond into a C-N₃ bond, a highly desirable transformation that maximizes atom economy and minimizes substrate pre-functionalization. nih.govacs.org

The reaction can be performed under mild conditions, using a simple azide source like sodium azide, and can be driven by electrochemistry or photochemistry, avoiding the use of stoichiometric chemical oxidants. rsc.orgsci-hub.seacs.org Mechanistic studies suggest the reaction proceeds through a high-valent manganese(IV) intermediate, which facilitates a hydrogen atom transfer (HAT) from the substrate, followed by the formation of the C-N₃ bond. rsc.org This late-stage functionalization strategy is powerful for its efficiency and its applicability to complex molecules. nih.govacs.org

Photochemical Approaches for Reduced Chemical Waste

Photochemistry utilizes light as a "reagent" to initiate chemical reactions. This approach aligns well with green chemistry principles as it can often be conducted at ambient temperatures, reducing energy consumption, and can provide access to unique reaction pathways that are not achievable through thermal methods. rsc.orgrsc.org By using light, it is possible to minimize the need for chemical activators or reagents, thereby reducing chemical waste.

In the context of synthesizing this compound, photochemical methods can be particularly useful for the azidation step. For instance, electrophotocatalytic C-H azidation combines the benefits of photochemistry and electrochemistry. acs.org In such a system, light can be used to excite a photocatalyst (such as a manganese complex), which then engages in a catalytic cycle to achieve the azidation of a C-H bond. This process avoids stoichiometric oxidants and operates under mild conditions, representing a significant advancement in sustainable synthesis. acs.org The use of light as a traceless reagent ensures that no waste is generated from the energy source itself, making it a clean and efficient method for chemical transformations. bgsu.edu

Supramolecular Chemistry Involving Azido Functionalized N Phenylpropanamide Systems

Design and Assembly of Supramolecular Architectures (e.g., with Pillar[n]arenes via click chemistry)

The design of complex supramolecular architectures often relies on highly efficient and specific chemical reactions to link molecular components. The azide (B81097) group in 2-azido-N-phenylpropanamide is an ideal functional handle for "click chemistry," a class of reactions known for being rapid, high-yielding, and tolerant of various functional groups. mt.com Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. rsc.orgenamine.net

Pillar[n]arenes, a class of macrocyclic host molecules, have gained significant interest in supramolecular chemistry due to their unique pillar-shaped cavities, facile synthesis, and versatile functionality. rsc.orgresearchgate.net These properties make them excellent scaffolds for building larger assemblies. By functionalizing pillar[n]arenes with alkyne groups, they can be readily coupled with azido-containing molecules like this compound via the CuAAC reaction. rsc.org This covalent linkage strategy allows for the precise placement of the N-phenylpropanamide moiety onto the pillar[n]arene framework.

The resulting structures can be designed for various applications:

Functionalized Host-Guest Systems: The N-phenylpropanamide unit can modify the recognition properties of the pillar[n]arene cavity, influencing its binding affinity and selectivity for specific guest molecules.

Interlocked Molecules: The click reaction can be used to "cap" the ends of a threaded guest molecule within a pillar[n]arene, forming mechanically interlocked structures like rotaxanes.

Supramolecular Polymers: By using bifunctional pillar[n]arenes and azido-amides, it is possible to construct extended polymeric chains and networks through click chemistry. researchgate.net

This combination of a versatile azido-amide building block and a pillar[n]arene macrocycle through the efficiency of click chemistry provides a powerful toolkit for the rational design and assembly of advanced supramolecular materials. rsc.org

Non-Covalent Interactions in Azido-Amide Derivatives

Non-covalent interactions are the primary driving forces behind the formation of supramolecular assemblies. mdpi.com These weak forces, including hydrogen bonding and π-stacking, dictate the structure, stability, and function of the resulting architectures. nih.gov In derivatives of this compound, the amide and phenyl groups are key players in establishing these crucial interactions.

Hydrogen Bonding: The amide functional group is an excellent participant in hydrogen bonding. It features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). wikipedia.orgnih.gov This allows amides to form strong and directional intermolecular connections. ias.ac.in In the solid state, closely related molecules such as 2-azido-N-phenylacetamide and 2-azido-N-(4-methylphenyl)acetamide demonstrate the power of these interactions. nih.govresearchgate.net Crystal structure analysis reveals that molecules are linked via N—H⋯O hydrogen bonds, forming distinct, self-assembled patterns like zigzag or helical chains. nih.govresearchgate.net This directional bonding is fundamental to creating ordered structures in both crystals and other supramolecular systems. nih.gov

The interplay of strong, directional hydrogen bonds and weaker, delocalized π-stacking interactions provides a rich set of tools for controlling the assembly of azido-amide derivatives into predictable and functional superstructures. mdpi.com

Self-Assembly Processes and Molecular Recognition

Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. nih.gov This process is central to supramolecular chemistry and is driven by the cumulative effect of the non-covalent interactions discussed previously. nih.gov Molecular recognition, the specific binding of a host molecule to a complementary guest, relies on the same set of interactions. mdpi.com

The directional nature of hydrogen bonding in the amide group, combined with π-stacking from the phenyl ring, allows molecules of this compound to self-assemble into well-defined supramolecular arrangements. As seen in the crystal structures of analogous compounds, simple one-dimensional chains are a common result of this process. nih.govresearchgate.net More complex stimuli or molecular designs can lead to the formation of higher-order structures. Interestingly, the process of self-assembly can itself be used to drive a chemical reaction; for instance, pre-organizing azido (B1232118) and alkyne components into a supramolecular assembly can facilitate a metal-free cycloaddition reaction with high regioselectivity. nih.gov

Molecular recognition occurs when the size, shape, and arrangement of functional groups on a host molecule are perfectly complementary to those of a guest. The specific geometry of the N-H donor and C=O acceptor in the amide group allows this compound derivatives to recognize and bind to molecules with complementary hydrogen bonding sites. Similarly, the phenyl ring can selectively interact with other aromatic molecules through π-stacking. The combination of these interactions allows for the design of host molecules that can selectively bind target guests, a principle fundamental to areas ranging from chemical sensing to drug design.

Emerging Research Frontiers for 2 Azido N Phenylpropanamide

Exploration of Novel Reaction Pathways and Transformations

The azide (B81097) moiety in 2-azido-N-phenylpropanamide is a versatile functional group that can undergo a variety of chemical transformations beyond the well-known click chemistry. Researchers are actively exploring novel reaction pathways to synthesize complex molecules and heterocyclic compounds.

One promising area of research is the transition metal-catalyzed denitrogenative reactions of α-azido amides. For instance, iron-catalyzed annulation reactions between α-azido acetamides and cyclic ketones have been reported to yield α,β-unsaturated γ-lactam products. acs.org This type of transformation, when applied to this compound, could provide a direct route to novel lactam structures, which are prevalent in many biologically active compounds. The reaction is believed to proceed through the formation of a 2-iminoacetamide intermediate after the extrusion of dinitrogen, facilitated by an iron catalyst. acs.org

Another avenue of exploration is the direct α-amination of amides using azides. While this has been demonstrated as a metal-free approach for the synthesis of α-amino amides from simple amides and azides, the intramolecular version or reactions involving pre-functionalized α-azido amides like this compound could lead to interesting rearrangements and the formation of novel nitrogen-containing heterocycles. acs.org Mechanistic studies suggest the involvement of a keteniminium intermediate that undergoes nucleophilic attack by the azide, followed by the extrusion of dinitrogen. acs.org

Furthermore, the pyrolysis or photolysis of α-azido carbonyl compounds, including amides, can lead to the formation of α-imino carbonyl intermediates. nih.gov These highly reactive species can undergo a variety of subsequent reactions, such as intramolecular cyclizations or intermolecular trapping with different reagents, to afford a diverse range of products. The specific reaction pathway can often be controlled by the reaction conditions and the molecular structure of the starting azide.

| Reaction Type | Reactants | Catalyst/Conditions | Potential Products |

| Denitrogenative Annulation | This compound, Cyclic Ketone | Iron Catalyst (e.g., FeCl2) | Substituted Lactams |

| Intramolecular Amination | This compound | Thermal or Photochemical | Heterocyclic Compounds |

| Radical Reactions | This compound, Radical Initiator | Tributyltin Hydride | Amides, Lactams |

Design and Synthesis of Advanced Functional Materials

The unique chemical properties of this compound make it a valuable building block for the design and synthesis of advanced functional materials. The azide group serves as a convenient handle for post-polymerization modification, allowing for the introduction of various functionalities onto a polymer backbone.

One area of significant interest is the development of functional polymers with tailored properties. For example, polymers bearing pendant this compound units can be synthesized and subsequently modified through click chemistry with a wide array of alkyne-containing molecules. This approach allows for the creation of materials with specific optical, electronic, or biological properties. Amide end-functionalized polymers have been shown to exhibit strong interactions with surfaces like carbon black, suggesting potential applications in rubber materials and composites. digitellinc.com

Moreover, the amide group in this compound can participate in hydrogen bonding, which can influence the self-assembly and macroscopic properties of materials. This is particularly relevant in the development of hydrogels, liquid crystals, and other soft materials. For instance, cholesterol-based liquid crystals have been synthesized using azide-alkyne cycloaddition reactions to link perfluorinated alkyl chains, demonstrating the utility of this chemistry in creating ordered materials. mdpi.com

The synthesis of Poly-Amido-Saccharides (PASs), a class of synthetic carbohydrate polymers, highlights the potential of amide linkages in creating functional biomaterials. acs.orgnih.gov While not directly involving this compound, this research underscores the importance of the amide bond in developing polymers with controlled structures and properties, such as resistance to enzymatic degradation. acs.orgnih.gov By incorporating this compound into such polymer systems, it would be possible to introduce additional functionalities for applications in drug delivery and tissue engineering.

| Material Type | Synthetic Strategy | Key Feature of this compound | Potential Application |

| Functional Polymers | Polymerization followed by click chemistry | Reactive azide group for modification | Drug delivery, sensors, coatings |

| Self-Assembling Materials | Incorporation into polymer or small molecule design | Hydrogen bonding of amide group | Hydrogels, liquid crystals |

| Biomaterials | Copolymerization with other monomers | Biocompatibility and functional handle | Tissue engineering, medical devices |

Integration with Bioorthogonal Chemistry for Advanced Materials and Chemical Biology

The azide group is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. mdpi.com this compound, with its inherent azide functionality, is well-suited for integration into this field for the development of advanced biomaterials and as a tool for chemical biology.

The most common bioorthogonal reactions involving azides are the aforementioned CuAAC and the strain-promoted azide-alkyne cycloaddition (SPAAC). wmocollege.ac.in SPAAC is particularly advantageous for in vivo applications as it does not require a cytotoxic copper catalyst. wmocollege.ac.in By incorporating this compound into biomolecules such as peptides, proteins, or nucleic acids, researchers can use SPAAC to label and track these molecules in their native environment.

This capability is highly valuable for a range of applications, including in vivo imaging, proteomics, and drug targeting. For example, this compound could be used as a building block in the synthesis of antibody-drug conjugates (ADCs). The azide group would allow for the site-specific attachment of a cytotoxic drug via click chemistry, leading to more homogeneous and potentially more effective cancer therapies. nih.gov

In the realm of advanced materials, the bioorthogonal reactivity of this compound can be harnessed to create "smart" biomaterials that can be modified in situ. For instance, a hydrogel scaffold containing pendant this compound units could be implanted into the body and subsequently functionalized by introducing a cyclooctyne-tagged growth factor or therapeutic agent. This would allow for the controlled and targeted delivery of bioactive molecules.

The Staudinger ligation is another important bioorthogonal reaction where an azide reacts with a phosphine (B1218219) to form an aza-ylide, which can then be trapped to form a stable amide bond. mdpi.com This reaction offers an alternative to azide-alkyne cycloadditions for the conjugation of this compound to biomolecules and materials.

| Bioorthogonal Reaction | Key Reactants | Environment | Application |

| CuAAC | This compound, terminal alkyne, Cu(I) catalyst | In vitro, ex vivo | Bioconjugation, material functionalization |

| SPAAC | This compound, strained cyclooctyne (B158145) | In vivo, in vitro | Live cell imaging, drug targeting |

| Staudinger Ligation | This compound, phosphine | In vivo, in vitro | Protein modification, bioconjugation |

Q & A

Q. How should researchers address conflicting biological activity data for this compound derivatives in enzyme inhibition assays?

- Methodological Answer : Replicate assays under standardized conditions (pH, temperature, enzyme concentration). Use isothermal titration calorimetry (ITC) to validate binding thermodynamics. Contradictions may arise from off-target effects; employ CRISPR-edited cell lines to isolate specific pathways. Meta-analysis of published SAR data identifies structural outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.